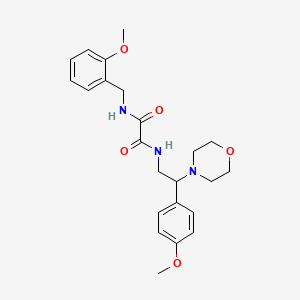

N1-(2-methoxybenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(2-Methoxybenzyl)-N2-(2-(4-Methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-methoxybenzyl group at the N1 position and a 4-methoxyphenyl-morpholinoethyl moiety at the N2 position. The morpholino group may enhance solubility and bioavailability, while methoxy substituents can influence metabolic stability and binding interactions .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-29-19-9-7-17(8-10-19)20(26-11-13-31-14-12-26)16-25-23(28)22(27)24-15-18-5-3-4-6-21(18)30-2/h3-10,20H,11-16H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQUIVZSLCURAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is structurally similar to the nbome class of compounds, which are known to be potent agonists of the serotonin 5-HT2A receptor.

Mode of Action

As a potential 5-HT2A receptor agonist, this compound would bind to these receptors and activate them, leading to a series of intracellular events

Biochemical Pathways

The activation of 5-HT2A receptors can lead to various downstream effects, including the release of different neurotransmitters and neuromodulators. This can affect various biochemical pathways, potentially leading to altered mood, perception, and behavior.

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys. These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its potential activity as a 5-ht2a receptor agonist, it could lead to changes in neuronal signaling and potentially induce hallucinogenic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, certain substances may compete with the compound for binding to the 5-HT2A receptor, potentially reducing its efficacy.

Biological Activity

N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic compound with potential pharmacological applications. Its unique structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including experimental data and case studies.

Chemical Structure

The compound features a quinoline core with several functional groups that may contribute to its biological properties. The presence of the methoxy and sulfonyl groups is particularly noteworthy for their potential interactions with biological targets.

Anticancer Properties

Recent studies have explored the anticancer potential of similar quinoline derivatives. For instance, compounds with quinoline structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of proliferation |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies indicate that derivatives with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 10 |

| IL-6 | 60 | 10 |

The biological activity of N-(2,3-dimethylphenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

A study conducted on a related quinoline derivative demonstrated promising results in vivo. The compound was administered to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to controls.

Case Study Summary:

- Study Design : Mice were treated with varying doses of the compound.

- Results : Tumor growth was inhibited by approximately 50% at the highest dose.

- : The compound shows potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Insights :

- Methoxy vs. Halogen Substitutents : Methoxy groups (e.g., in S336 and Compound 17) improve metabolic stability compared to halogenated derivatives (e.g., Compound 23), which may enhance potency but increase toxicity risks .

- Morpholino vs. Pyridyl Groups: The morpholino group in the target compound could reduce CYP enzyme inhibition compared to pyridyl-containing analogs like S336, which showed moderate CYP3A4 inhibition (51% at 10 µM) .

Activity Trends :

- Safety Profile : Methoxy-rich compounds like S336 exhibit favorable toxicological profiles, whereas halogenated analogs (e.g., Compound 23) may require stricter safety evaluations .

Metabolic and Toxicological Considerations

- Metabolism: Methoxy groups undergo oxidative demethylation or glucuronidation, while morpholino groups are metabolically stable. This contrasts with pyridyl-containing S336, which may undergo ring oxidation .

- CYP Interactions : S336 and its analog S5456 showed mild CYP3A4 inhibition (51% at 10 µM), but neither exceeded 50% inhibition in definitive assays, suggesting low drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.